molecular formula C6H13BO2 B3393966 2-Isopropyl-1,3,2-dioxaborinane CAS No. 62930-27-2

2-Isopropyl-1,3,2-dioxaborinane

Cat. No.: B3393966
CAS No.: 62930-27-2
M. Wt: 127.98 g/mol
InChI Key: USRDQBOUUWPIQS-UHFFFAOYSA-N
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Description

2-Isopropyl-1,3,2-dioxaborinane is a six-membered cyclic boronic acid ester. This compound is of significant interest due to its unique structural features and practical applications in organic synthesis, materials science, and biological systems. The presence of boron in its structure allows for various chemical transformations, making it a versatile reagent in synthetic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Isopropyl-1,3,2-dioxaborinane can be synthesized through the reaction of isopropyl alcohol with boric acid or boron trihalides under controlled conditions. The reaction typically involves heating the reactants in the presence of a solvent such as toluene or xylene to facilitate the formation of the cyclic ester .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors where the reactants are continuously fed and the product is distilled off. The process is optimized for high yield and purity, often employing catalysts to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions: 2-Isopropyl-1,3,2-dioxaborinane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 2-Isopropyl-1,3,2-dioxaborinane is unique due to its specific isopropyl substitution, which influences its conformational preferences and reactivity. This makes it particularly useful in selective organic transformations and as a building block in complex molecule synthesis .

Properties

IUPAC Name

2-propan-2-yl-1,3,2-dioxaborinane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13BO2/c1-6(2)7-8-4-3-5-9-7/h6H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USRDQBOUUWPIQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCCCO1)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13BO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70416093
Record name 1,3,2-Dioxaborinane, 2-(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70416093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62930-27-2
Record name 1,3,2-Dioxaborinane, 2-(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70416093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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